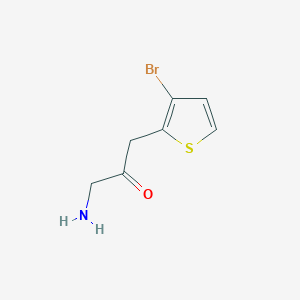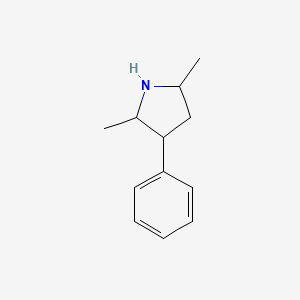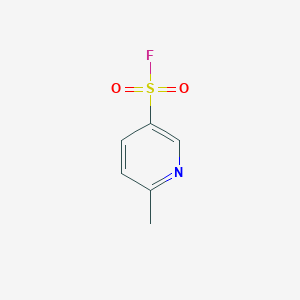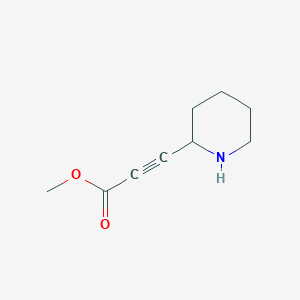
Methyl3-(piperidin-2-yl)propiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(piperidin-2-yl)propiolate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(piperidin-2-yl)propiolate typically involves the reaction of piperidine with propiolic acid or its derivatives under specific conditions. One common method includes the esterification of 3-(piperidin-2-yl)propionic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of Methyl 3-(piperidin-2-yl)propiolate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(piperidin-2-yl)propiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted piperidine derivatives, which can be further utilized in various synthetic applications .
Applications De Recherche Scientifique
Methyl 3-(piperidin-2-yl)propiolate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(piperidin-2-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler structure with a wide range of applications in organic synthesis and drug development.
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness
Methyl 3-(piperidin-2-yl)propiolate is unique due to its ester functionality, which provides additional reactivity and versatility in synthetic applications. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
methyl 3-piperidin-2-ylprop-2-ynoate |
InChI |
InChI=1S/C9H13NO2/c1-12-9(11)6-5-8-4-2-3-7-10-8/h8,10H,2-4,7H2,1H3 |
Clé InChI |
QGVCQAVRDZBLHH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CC1CCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
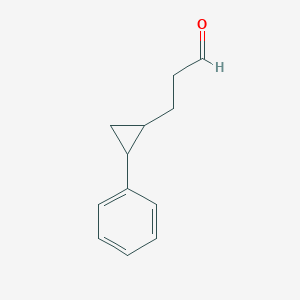
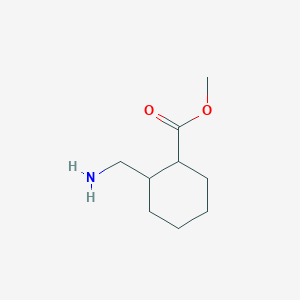


![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
![2-Methyl-1-[(5-methylfuran-2-yl)methyl]piperazine](/img/structure/B13171158.png)
![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

